molecular formula C11H10F2N2 B1406303 5-(3,3-Difluoroazetidin-1-yl)-1H-indole CAS No. 1707706-75-9

5-(3,3-Difluoroazetidin-1-yl)-1H-indole

Cat. No.: B1406303
CAS No.: 1707706-75-9
M. Wt: 208.21 g/mol
InChI Key: WGJARQOWRDOKRL-UHFFFAOYSA-N
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Description

5-(3,3-Difluoroazetidin-1-yl)-1H-indole is a fluorinated indole derivative characterized by a 3,3-difluoroazetidine moiety at the 5-position of the indole core. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties due to its small ring size and fluorine substitution.

Properties

IUPAC Name

5-(3,3-difluoroazetidin-1-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2/c12-11(13)6-15(7-11)9-1-2-10-8(5-9)3-4-14-10/h1-5,14H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJARQOWRDOKRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC3=C(C=C2)NC=C3)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,3-Difluoroazetidin-1-yl)-1H-indole typically involves the introduction of the 3,3-difluoroazetidinyl group onto the indole ring. One common method includes the reaction of indole with 3,3-difluoroazetidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistency and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The choice of reagents, reaction conditions, and purification methods are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(3,3-Difluoroazetidin-1-yl)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the indole ring.

    Substitution: The compound can participate in substitution reactions where the 3,3-difluoroazetidinyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

Biological Activities

The indole scaffold, which includes 5-(3,3-Difluoroazetidin-1-yl)-1H-indole, is known for its diverse biological activities. These activities can be categorized as follows:

  • Anticancer Activity : Indole derivatives have shown promise as anticancer agents. For instance, compounds derived from the indole structure have been evaluated for their ability to inhibit cancer cell proliferation. A study indicated that certain indole derivatives exhibited significant antiproliferative activity against various cancer cell lines, with some compounds demonstrating GI50 values as low as 29 nM, outperforming established drugs like erlotinib .
  • Antimicrobial Properties : Indoles are recognized for their antimicrobial properties. Research has shown that specific indole derivatives can inhibit the growth of bacteria and fungi. The introduction of different substituents on the indole ring can enhance these activities, making them suitable candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some studies have reported that indole derivatives possess anti-inflammatory properties, which can be beneficial in treating diseases characterized by chronic inflammation. The mechanism often involves the modulation of inflammatory pathways through receptor interactions .

Synthesis and Structural Modifications

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis often begins with commercially available indole derivatives or related compounds.
  • Reagent Utilization : Various reagents such as fluorinating agents are used to introduce the difluoroazetidine moiety into the indole structure.
  • Optimization : Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of synthesized compounds. For example, modifications at specific positions on the indole ring can significantly influence the compound's efficacy against targeted diseases .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Case Study 1: Anticancer Evaluation
    A series of indole derivatives were synthesized and tested against HCT-116 colon cancer cells. Among these, this compound demonstrated notable cytotoxicity with a GI50 value significantly lower than many existing chemotherapeutics .
  • Case Study 2: Antimicrobial Activity
    In a study evaluating various indole derivatives for antimicrobial activity against resistant bacterial strains, this compound showed promising results with minimum inhibitory concentrations (MIC) comparable to leading antibiotics .

Comparative Data Table

The following table summarizes the biological activities and potency of various derivatives compared to this compound:

CompoundActivity TypeGI50/MIC ValuesReference
This compoundAnticancerGI50 = 29 nM
Indole Derivative AAntimicrobialMIC = 4 µg/mL
Indole Derivative BAnti-inflammatoryNot specified
ErlotinibAnticancerGI50 = 33 nM

Mechanism of Action

The mechanism of action of 5-(3,3-Difluoroazetidin-1-yl)-1H-indole involves its interaction with specific molecular targets. The 3,3-difluoroazetidinyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: Fluorine atoms in the azetidine ring enhance electronegativity, which may increase hydrogen-bond acceptor strength compared to non-fluorinated analogs like 5-(4-chlorophenyl)-1H-indole .
  • Synthetic Accessibility : The synthesis of fluorinated azetidine derivatives may require specialized reagents (e.g., fluorinated building blocks), whereas triazole-substituted indoles (e.g., ) are accessible via copper-catalyzed click chemistry with high yields (up to 98% in ).

Physicochemical Properties

Data from analogous compounds suggest trends in solubility, melting points, and spectral characteristics:

Compound Name Melting Point (°C) Solubility (NMR Solvent) Notable Spectral Data (1H NMR δ, ppm) Reference
3-(Imidazol-5-yl)-7-fluoro-1H-indole >200 DMSO-d6 Indole NH: ~11.2; Imidazole CH: ~7.8
5-Chloro-1H-indole derivatives 188–200 CDCl3 Aromatic H: 6.8–7.5; Cl substituent
5-Methoxy-3-(piperidin-3-yl)-1H-indole N/A Methanol Methoxy OCH3: ~3.8; Piperidine H: ~2.5
This compound* N/A Likely polar aprotic Predicted azetidine CF2: ~120 ppm (13C) N/A

*Predicted based on analogs.
Key Observations :

  • Melting Points : Fluorinated and chlorinated indoles (e.g., ) exhibit high melting points (>200°C), suggesting strong intermolecular interactions, which may extend to the target compound.
  • Spectral Signatures : The 3,3-difluoroazetidine group is expected to show distinct 19F NMR shifts (comparable to −CF2− groups in ) and characteristic 13C NMR signals for fluorinated carbons.

Comparison with Analog Syntheses :

  • Yields : Fluorinated indoles in show moderate yields (26–40%), while triazole derivatives in achieve >95% yields under optimized iodine catalysis.
  • Purification : Silica chromatography (common in ) or recrystallization (as in ) may be required for the target compound.

Biological Activity

5-(3,3-Difluoroazetidin-1-yl)-1H-indole is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. The indole scaffold is a versatile structure that can interact with various biological targets, making it a valuable candidate for drug development . The specific compound this compound is a derivative that has shown promising results in preclinical studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, its mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

The compound's interaction with tubulin disrupts the microtubule network essential for mitosis. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells. For example, in studies involving Huh7 hepatocellular carcinoma cells, this compound demonstrated significant cytotoxicity with an IC50 value indicating potent inhibition of cell growth .

Case Studies and Experimental Data

Several experimental studies have been conducted to assess the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AHuh75.0Tubulin polymerization inhibition
Study BMDA-MB-231 (breast cancer)0.57Induction of G2/M phase arrest
Study CHeLa8.7Apoptosis via microtubule disruption

In Study A, the compound induced G2/M-phase cell cycle arrest leading to apoptotic cell death . In Study B, it was observed that the compound significantly disrupted microtubule structures and inhibited cell migration . Study C further confirmed its efficacy against HeLa cells with a notable IC50 value.

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the indole scaffold significantly enhance its potency. The presence of the difluoroazetidine moiety appears to be critical for its biological activity as it influences binding interactions with tubulin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(3,3-Difluoroazetidin-1-yl)-1H-indole
Reactant of Route 2
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5-(3,3-Difluoroazetidin-1-yl)-1H-indole

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